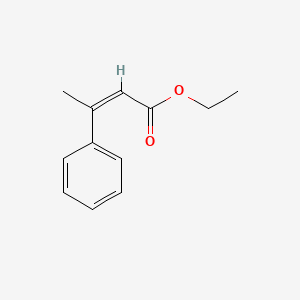

Ethyl 3-phenylbut-2-enoate

描述

Significance of α,β-Unsaturated Esters in Organic Synthesis

α,β-Unsaturated esters are a class of organic compounds that serve as versatile building blocks in the synthesis of more complex molecules. fiveable.mebeilstein-journals.org Their unique structural framework, characterized by an ester group conjugated with a carbon-carbon double bond, imparts a distinct reactivity that is highly valued in organic chemistry. fiveable.mewikipedia.org This conjugation creates a π-system that makes the β-carbon susceptible to nucleophilic attack, a mode of reactivity known as vinylogous. fiveable.mewikipedia.org

This reactivity profile allows α,β-unsaturated esters to participate in a wide array of important chemical transformations. They are key substrates in reactions such as the Michael addition, where a nucleophile adds to the β-carbon, and the Claisen condensation. fiveable.me Furthermore, they are utilized in cycloaddition reactions, like the Diels-Alder reaction, and can undergo hydrogenation to selectively reduce either the double bond or the ester group. wikipedia.orgsapub.org The presence of the ester functionality also provides a handle for further chemical modifications, enhancing their synthetic utility. fiveable.me The stereoselective synthesis of (E) and (Z) isomers of α,β-unsaturated esters is of particular interest as the different isomers can exhibit distinct biological activities. nih.gov

Overview of the Chemical Structure and Unique Features of Ethyl 3-phenylbut-2-enoate

This compound, with the chemical formula C₁₂H₁₄O₂, is a specific α,β-unsaturated ester that has garnered attention in academic research. nih.gov Its structure features a phenyl group and a methyl group attached to the β-carbon of the ethyl acrylate (B77674) backbone. The IUPAC name for the more stable isomer is ethyl (E)-3-phenylbut-2-enoate. nih.gov

The key structural elements that define its reactivity are the electrophilic centers at the carbonyl carbon and the β-carbon, a common feature of α,β-unsaturated carbonyl compounds. wikipedia.org The phenyl group at the β-position influences the electronic properties of the conjugated system through resonance and inductive effects. This substitution pattern is crucial in directing the regioselectivity and stereoselectivity of reactions involving this molecule.

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₂ nih.govbiosynth.com |

| Molecular Weight | 190.24 g/mol nih.govbiosynth.com |

| CAS Number | 945-93-7 biosynth.comfluorochem.co.uk |

| Boiling Point | 268.5 °C biosynth.com |

| Density | 1.042 g/mL at 25°C chemsrc.com |

| Refractive Index | n20/D 1.546 chemsrc.com |

| SMILES | CCOC(=O)/C=C(/C)\C1=CC=CC=C1 biosynth.com |

| InChI | InChI=1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9+ fluorochem.co.uk |

Historical Context and Evolution of Research on Related Cinnamates and Butenoates

Research into cinnamates and butenoates has a long history in organic chemistry, driven by their prevalence in natural products and their utility as synthetic intermediates. Cinnamic acid and its esters (cinnamates) are well-known compounds, with cinnamic acid itself being found in cinnamon and shea butter. nih.gov Early research focused on their isolation, characterization, and basic reactivity.

Over time, the focus shifted to more complex transformations and applications. The development of catalytic methods, for instance, has enabled more efficient and selective syntheses of substituted cinnamates and butenoates. nih.gov The Morita-Baylis-Hillman reaction, for example, provides a route to α-hydroxyalkylated α,β-unsaturated esters, which are valuable synthetic precursors. nih.gov

The study of butenoates, such as ethyl crotonate (ethyl but-2-enoate), has also been extensive. These simpler structures have often served as model systems for understanding the fundamental reactivity of α,β-unsaturated esters. Research on these related compounds has laid the groundwork for investigating more complex derivatives like this compound, where the additional phenyl substituent introduces new steric and electronic factors to consider.

Scope and Research Focus of Academic Investigations on this compound

Academic research on this compound has explored its synthesis and utility as an intermediate in the preparation of other organic molecules. For instance, it has been used as a starting material in the synthesis of various heterocyclic compounds. researchgate.net

One notable area of investigation is its use in reactions that form new carbon-carbon bonds. For example, it has been employed in the synthesis of ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate through a reaction with ethyl 2-methyl-3-oxobutanoate and phenylacetylene (B144264), showcasing its role in constructing molecules with quaternary carbon centers. orgsyn.org

Furthermore, this compound has been utilized in the synthesis of potential biologically active molecules. For example, its reduction to (E)-3-phenylbut-2-enol is a step in the synthesis of certain peroxide-containing compounds being investigated for their potential therapeutic properties. mdpi.com The photo-Fries rearrangement of related butenoate esters has also been studied to produce chroman-4-one derivatives. researchgate.net Research has also been conducted on the E → Z isomerization of this compound using photocatalysts. thieme-connect.de These examples highlight the role of this compound as a valuable tool in the synthetic organic chemist's toolbox for accessing a variety of molecular architectures.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

945-93-7 |

|---|---|

分子式 |

C12H14O2 |

分子量 |

190.24 g/mol |

IUPAC 名称 |

ethyl (Z)-3-phenylbut-2-enoate |

InChI |

InChI=1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9- |

InChI 键 |

BSXHSWOMMFBMLL-KTKRTIGZSA-N |

SMILES |

CCOC(=O)C=C(C)C1=CC=CC=C1 |

手性 SMILES |

CCOC(=O)/C=C(/C)\C1=CC=CC=C1 |

规范 SMILES |

CCOC(=O)C=C(C)C1=CC=CC=C1 |

产品来源 |

United States |

Advanced Synthetic Methodologies for Ethyl 3 Phenylbut 2 Enoate

Horner-Wadsworth-Emmons (HWE) Olefination for Ethyl 3-phenylbut-2-enoate Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in the synthesis of alkenes from carbonyl compounds and is particularly effective for preparing α,β-unsaturated esters like this compound. semanticscholar.org This reaction utilizes a phosphonate-stabilized carbanion, which offers greater nucleophilicity compared to the phosphonium (B103445) ylides used in the standard Wittig reaction, and its dialkylphosphate byproduct is easily removed by aqueous extraction. wikipedia.org

Reaction Mechanism and Conditions for HWE Olefination

The HWE reaction mechanism commences with the deprotonation of a phosphonate (B1237965) ester, such as triethyl phosphonoacetate, by a suitable base to form a phosphonate carbanion. wikipedia.org This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of a ketone, in this case, acetophenone (B1666503). This addition is the rate-limiting step and results in the formation of a betaine-like intermediate, which subsequently rearranges into a cyclic oxaphosphetane. wikipedia.org The collapse of this cyclic intermediate yields the final alkene product, this compound, and a water-soluble dialkyl phosphate (B84403) salt. wikipedia.org

A common procedure for synthesizing (E)-Ethyl 3-phenylbut-2-enoate involves reacting acetophenone with triethyl phosphonoacetate using sodium hydride (NaH) as the base in an anhydrous solvent like tetrahydrofuran (B95107) (THF). mdpi.com This method typically yields the thermodynamically favored (E)-isomer as the major product. mdpi.com

Table 1: Typical Reaction Conditions for (E)-Ethyl 3-phenylbut-2-enoate Synthesis via HWE

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield | Ref |

|---|

Control of Stereoselectivity (E/Z Isomer Ratios) in HWE Synthesis

A significant advantage of the HWE reaction is the ability to control the stereochemical outcome (E/Z ratio) of the resulting alkene. The reaction generally favors the formation of the more stable (E)-alkene, as the intermediates have sufficient time to equilibrate to the most thermodynamically stable conformation before the final elimination step. wikipedia.org

However, the stereoselectivity can be influenced by several factors:

The nature of the phosphonate: Modified phosphonates can alter the stereochemical course of the reaction. For instance, using Still-Gennari conditions with phosphonates like bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)-phosphonate can favor the formation of (Z)-alkenes. mdpi.com

The choice of base and counterion: The base used for deprotonation plays a crucial role. While strong, non-coordinating bases often lead to (E)-products, the use of specific Grignard reagents or alkali metal salts can shift the selectivity. nih.gov For example, the reaction of certain phosphonates with aldehydes shows different selectivity when using n-BuLi versus MeMgBr. nih.gov

Reaction Temperature: Lower temperatures can sometimes trap the kinetically favored product, leading to different E/Z ratios.

Research has demonstrated that high (Z)-selectivity in the synthesis of the analogous methyl ester can be achieved by reacting aryl alkyl ketones with bis(2,2,2-trifluoroethyl)-phosphonoesters. researchgate.net

Catalytic Modifiers and Additives in HWE Processes

To further refine control over stereoselectivity and reaction efficiency, various additives and catalytic modifiers can be introduced. Lewis acids are common additives that can influence the reaction pathway.

One study developed a highly (Z)-selective HWE reaction for producing α,β-unsaturated methyl esters by employing a combination of tin(II) triflate ((CF₃SO₃)₂Sn) as a Lewis acid and N-ethylpiperidine as the base in a chlorinated solvent like 1,2-dichloroethane (B1671644) (DCE). mdpi.comresearchgate.net This combination proved effective for the olefination of various aryl alkyl ketones, yielding predominantly the (Z)-isomer. mdpi.comresearchgate.net Another example involves the use of magnesium bromide (MgBr₂) as an additive in Deep Eutectic Solvents (DES) to facilitate the reaction between ketones and phosphonates. rsc.org

Table 2: Effect of Catalytic Modifiers on HWE Olefination of Aryl Alkyl Ketones

| Phosphonate Reagent | Additive/Base System | Solvent | Predominant Isomer | Ref |

|---|---|---|---|---|

| bis(2,2,2-trifluoroethyl) phosphonoester | (CF₃SO₃)₂Sn / N-ethylpiperidine | Dichloroethane (DCE) | Z-Isomer | mdpi.comresearchgate.net |

Modern Adaptations: Microwave-Assisted and Solvent-Free HWE Reactions

In line with the principles of green chemistry, modern adaptations of the HWE reaction aim to reduce reaction times, energy consumption, and the use of volatile organic solvents.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically accelerate the HWE reaction. mdpi.com A microwave-assisted HWE process for reacting aryl-alkyl ketones can significantly reduce reaction times from hours to minutes while often increasing yields and product purity. mdpi.comresearchgate.net For instance, the (Z)-selective reaction using tin(II) triflate and N-ethylpiperidine was successfully performed under microwave heating at 70 °C for 30 minutes. mdpi.com

Solvent-Free and Alternative Solvents: Research has explored conducting HWE reactions under solvent-free conditions or in more environmentally benign solvent systems. Deep Eutectic Solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been used as a recyclable medium for HWE reactions, demonstrating a sustainable alternative to traditional organic solvents. rsc.org

Esterification Routes for the Preparation of this compound

Esterification provides an alternative and direct pathway to this compound, starting from its corresponding carboxylic acid.

Acid-Catalyzed Esterification from Phenylbutenoic Acid and Ethanol (B145695)

The most common esterification method is the Fischer-Speier esterification. This process involves reacting 3-phenylbut-2-enoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). smolecule.com The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester product, ethanol is typically used as the solvent to ensure it is in large excess. Water, the byproduct of the reaction, may be removed to further shift the equilibrium to the right. This method is a fundamental and reliable technique for the synthesis of esters from carboxylic acids and alcohols.

Optimized Conditions for High Yield and Purity in Esterification

The Horner-Wadsworth-Emmons (HWE) reaction is a key method for synthesizing α,β-unsaturated esters like this compound with high stereoselectivity, typically favoring the (E)-isomer. Optimization of this reaction focuses on the choice of base, solvent, and reaction temperature to maximize yield and purity.

In a typical procedure, acetophenone is reacted with triethyl phosphonoacetate in the presence of a strong base. mdpi.com Sodium hydride (NaH) is commonly used to deprotonate the phosphonate, generating a stabilized carbanion which then undergoes a Wittig-type reaction with the ketone. mdpi.com The use of an aprotic solvent like tetrahydrofuran (THF) is standard. The reaction proceeds smoothly to give the desired (E)-ethyl 3-phenylbut-2-enoate. mdpi.com Purification via column chromatography is generally required to isolate the product from reaction byproducts. mdpi.com

Research findings have demonstrated that specific conditions can lead to high yields. For instance, using 2.6 equivalents of triethyl phosphonoacetate and 2.5 equivalents of sodium hydride relative to acetophenone in THF has resulted in a 78% yield of the (E)-isomer after purification. mdpi.com

Table 1: Optimized Horner-Wadsworth-Emmons Reaction for (E)-Ethyl 3-phenylbut-2-enoate

| Parameter | Condition |

|---|---|

| Reactants | Acetophenone, Triethyl phosphonoacetate |

| Base | Sodium Hydride (2.5 eq) |

| Solvent | Tetrahydrofuran (THF) |

| Product | (E)-Ethyl 3-phenylbut-2-enoate |

| Yield | 78% mdpi.com |

| Purification | Column Chromatography mdpi.com |

Novel and Emerging Synthetic Approaches

A novel approach for the synthesis of related α-alkenyl carbonyl compounds involves the use of Indium(III) tris(trifluoromethanesulfonate) [In(OTf)₃] as a catalyst. This method facilitates the addition of an active methylene (B1212753) compound to an unactivated alkyne. orgsyn.org The reaction can construct a quaternary carbon center and often proceeds efficiently without a solvent, which is advantageous for larger-scale synthesis. orgsyn.org

For example, the In(OTf)₃-catalyzed reaction between ethyl 2-methyl-3-oxobutanoate and phenylacetylene (B144264) produces ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. orgsyn.org The catalyst, typically used in molar percentages of 1-5 mol%, activates the reactants, leading to a cis-addition of an indium(III) enolate intermediate to the alkyne's triple bond. orgsyn.org For substrates that are sensitive to acid, a base such as triethylamine (B128534) may be required. orgsyn.org

Table 2: Indium(III)-Catalyzed Synthesis of an α-Alkenyl Carbonyl Compound

| Parameter | Condition |

|---|---|

| Reactants | Ethyl 2-methyl-3-oxobutanoate, Phenylacetylene |

| Catalyst | Indium(III) tris(trifluoromethanesulfonate) [In(OTf)₃] |

| Solvent | Solvent-free or Toluene |

| Temperature | 140 °C |

| Key Feature | Simple and efficient method for producing α-alkenyl carbonyl compounds. orgsyn.org |

The Knoevenagel condensation is a fundamental reaction in organic chemistry used to produce electron-deficient alkenes. It is particularly relevant for the synthesis of Ethyl 2-cyano-3-phenylbut-2-enoate and its derivatives. smolecule.comlookchem.com This reaction involves the condensation of a carbonyl compound with an active methylene compound, such as ethyl cyanoacetate, in the presence of a basic catalyst. smolecule.comscielo.org.mx

Various catalysts have been explored to improve the efficiency and environmental friendliness of this condensation. While traditional bases like piperidine (B6355638) or pyridine (B92270) are effective, newer catalytic systems are being developed. smolecule.com For instance, diisopropylethylammonium acetate (B1210297) (DIPEAc) has been used as an effective catalyst for the reaction between aldehydes and ethyl cyanoacetate, affording cyanoacrylates in high yields with short reaction times. scielo.org.mx Another approach employs Rhenium(V) bromide complex, ReBr(CO)₅, as a catalyst to promote the dehydration coupling, also resulting in high yields. lookchem.com The synthesis typically involves reflux conditions followed by purification. smolecule.com

Table 3: Catalysts in Knoevenagel Condensation for Cyanoacrylate Synthesis

| Catalyst | Reactants | Key Advantage |

|---|---|---|

| Piperidine/Pyridine | Methyl cyanoacetate, Benzaldehyde | Traditional, effective method. smolecule.com |

| Diisopropylethylammonium acetate (DIPEAc) | Aldehydes, Ethyl cyanoacetate | High yields, short reaction times. scielo.org.mx |

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds, and they have been successfully applied to the synthesis of this compound. The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a notable example. A "green" Heck reaction protocol has been developed using aryl bromides and ethyl crotonate in a solvent like N,N-dimethylformamide (DMF), yielding the desired product. researchgate.net One study reported a 46% yield for (E)-Ethyl 3-phenylbut-2-enoate starting from bromobenzene. researchgate.net

Another significant palladium-catalyzed method is the hydroarylation of alkynes. A recyclable system using PdCl₂(PPh₃)₂ in a PEG-400/H₂O medium has been developed for the hydrophenylation of alkynes with sodium tetraphenylborate. researchgate.net This method proceeds at room temperature and allows for easy product isolation and reuse of the catalytic system. researchgate.net For the reaction of ethyl 2-butynoate with arylboronic acids, this system produced (E)-ethyl 3-p-tolylbut-2-enoate in 62% yield. researchgate.net

Table 4: Palladium-Catalyzed Syntheses of Ethyl 3-arylbut-2-enoate Derivatives

| Reaction Type | Palladium Catalyst | Reactants | Solvent/Medium | Yield |

|---|---|---|---|---|

| Heck Reaction | Not specified | Bromobenzene, Ethyl crotonate | DMF | 46.7% researchgate.net |

Scale-Up Considerations and Process Optimization in Research Production

Transitioning the synthesis of this compound from laboratory benchtop to larger-scale research production requires careful process optimization. Key considerations include reaction efficiency, catalyst loading, solvent selection, and purification methods. The development of continuous flow reactors for reactions like the Knoevenagel condensation can offer superior control over reaction parameters, potentially improving both yield and purity on a larger scale. smolecule.com

For palladium-catalyzed reactions such as the Heck reaction, strategies to facilitate catalyst recovery and reuse are crucial for economic viability and sustainability. The use of systems like the recyclable PdCl₂(PPh₃)₂/PEG-400/H₂O for hydroarylation is a step in this direction, as the aqueous/polyethylene glycol phase allows for simple separation of the product and recycling of the catalyst. researchgate.net Furthermore, the impact of microwave irradiation on organic synthesis is being explored as a strategy to accelerate reactions and potentially enable flow processes for scaling up. frontiersin.orgfrontiersin.org Optimizing factors such as temperature, catalyst loading, and solvent choice through statistical methods can also lead to more efficient and scalable processes.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ethyl 3-phenylbut-2-enoate Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each proton and carbon atom within the molecule, enabling unambiguous assignment of its structure and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy is instrumental in differentiating the (E) and (Z) isomers of this compound by revealing distinct chemical shifts for the vinylic and allylic protons.

In the (E)-isomer, the vinyl proton typically appears as a singlet or a narrow multiplet around 6.14-6.16 ppm. mdpi.comnih.gov The methyl group attached to the double bond resonates further downfield as a singlet or doublet around 2.58-2.60 ppm. mdpi.comnih.gov The ethyl ester protons exhibit a characteristic quartet around 4.21-4.24 ppm for the methylene (B1212753) (-CH2-) group and a triplet around 1.31-1.34 ppm for the methyl (-CH3) group. nih.govbeilstein-journals.org The aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.34-7.50 ppm. mdpi.comnih.govbeilstein-journals.org

For the (Z)-isomer, the vinyl proton signal is observed at approximately 5.91 ppm. rsc.org The allylic methyl protons are shifted upfield compared to the (E)-isomer, resonating around 2.18 ppm. rsc.org The ethyl ester signals show a quartet for the methylene group at about 4.00 ppm and a triplet for the terminal methyl group around 1.08 ppm. rsc.org The phenyl protons appear as a multiplet between 7.19 and 7.37 ppm. rsc.org

| Proton | (E)-Isomer | (Z)-Isomer |

|---|---|---|

| Vinylic-H | 6.14 - 6.16 mdpi.comnih.gov | 5.91 rsc.org |

| Allylic-CH₃ | 2.58 - 2.60 mdpi.comnih.gov | 2.18 rsc.org |

| -OCH₂CH₃ | 4.21 - 4.24 nih.govbeilstein-journals.org | 4.00 rsc.org |

| -OCH₂CH₃ | 1.31 - 1.34 nih.govbeilstein-journals.org | 1.08 rsc.org |

| Aromatic-H | 7.34 - 7.50 mdpi.comnih.govbeilstein-journals.org | 7.19 - 7.37 rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Interpretation

¹³C NMR spectroscopy provides further confirmation of the structure of this compound and its isomers by detailing the chemical environment of each carbon atom.

For the (E)-isomer, the carbonyl carbon of the ester group resonates at approximately 166.8 ppm. beilstein-journals.org The quaternary olefinic carbon (C=C-Ph) appears around 155.5 ppm, while the vinylic carbon (-CH=) is found near 117.1 ppm. mdpi.combeilstein-journals.org The carbons of the phenyl ring show signals between 126.2 and 128.9 ppm, with the ipso-carbon at about 142.2 ppm. mdpi.combeilstein-journals.org The ethyl ester carbons are observed at approximately 59.8 ppm (-OCH2-) and 14.3 ppm (-CH3). mdpi.combeilstein-journals.org The allylic methyl carbon resonates at about 17.9 ppm. mdpi.combeilstein-journals.org

In the (Z)-isomer, the carbonyl carbon appears at a similar chemical shift of around 166.0 ppm. rsc.org The quaternary olefinic carbon is found at approximately 155.4 ppm, and the vinylic carbon at 117.9 ppm. rsc.org The phenyl group carbons resonate in the range of 126.9 to 128.0 ppm, with the ipso-carbon at 141.0 ppm. rsc.org The ethyl ester carbons are observed at 59.8 ppm (-OCH2-) and 14.0 ppm (-CH3). rsc.org A significant difference is seen in the allylic methyl carbon, which resonates at a more shielded value of 27.2 ppm compared to the (E)-isomer. rsc.org

| Carbon | (E)-Isomer | (Z)-Isomer |

|---|---|---|

| C=O | 166.8 beilstein-journals.org | 166.0 rsc.org |

| C=C-Ph | 155.5 beilstein-journals.org | 155.4 rsc.org |

| -CH= | 117.1 beilstein-journals.org | 117.9 rsc.org |

| Aromatic C-ipso | 142.2 beilstein-journals.org | 141.0 rsc.org |

| Aromatic C | 126.2 - 128.9 mdpi.combeilstein-journals.org | 126.9 - 128.0 rsc.org |

| -OCH₂- | 59.8 mdpi.combeilstein-journals.org | 59.8 rsc.org |

| -OCH₂CH₃ | 14.3 mdpi.combeilstein-journals.org | 14.0 rsc.org |

| Allylic-CH₃ | 17.9 mdpi.combeilstein-journals.org | 27.2 rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

To achieve a complete and unambiguous assignment of all proton and carbon signals, especially for the overlapping aromatic regions, two-dimensional (2D) NMR techniques are employed. rsc.orgresearchgate.net

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. For instance, it would confirm the coupling between the methylene and methyl protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons, such as the carbonyl and the olefinic carbons, by observing their correlations with nearby protons like the vinylic, allylic, and methylene protons.

These 2D NMR experiments provide a comprehensive connectivity map of the molecule, leaving no ambiguity in the structural and isomeric assignment of this compound. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds. nih.govthermofisher.com

A strong absorption band is consistently observed in the region of 1713-1728 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the α,β-unsaturated ester. rsc.orgunr.edu.ar The C=C stretching vibration of the conjugated alkene typically appears around 1628-1654 cm⁻¹. beilstein-journals.orgunr.edu.ar The C-O stretching vibrations of the ester group are visible in the fingerprint region, usually around 1250 cm⁻¹ and 1150-1190 cm⁻¹. rsc.org Aromatic C=C stretching vibrations can be seen in the 1442-1609 cm⁻¹ range. beilstein-journals.org Additionally, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule are observed above and below 3000 cm⁻¹, respectively. rsc.orgunr.edu.ar

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1713 - 1728 rsc.orgunr.edu.ar |

| C=C (Alkene) | Stretching | 1628 - 1654 beilstein-journals.orgunr.edu.ar |

| C-O (Ester) | Stretching | ~1150 - 1250 rsc.org |

| C=C (Aromatic) | Stretching | ~1442 - 1609 beilstein-journals.org |

| C-H (Aromatic/Vinylic) | Stretching | >3000 rsc.org |

| C-H (Aliphatic) | Stretching | <3000 rsc.orgunr.edu.ar |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern upon ionization.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 190, which corresponds to its molecular weight (C₁₂H₁₄O₂). nih.gov The fragmentation pattern provides valuable structural information. Common fragment ions include a peak at m/z 145, resulting from the loss of the ethoxy group (-OC₂H₅). nih.gov Another significant fragment is often observed at m/z 115. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C₁₂H₁₄O₂), the exact mass is calculated to be 190.0994. HRMS analysis would confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. unr.edu.ar For example, the protonated molecule [M+H]⁺ has a calculated mass of 191.10666, which has been experimentally confirmed. unr.edu.ar This level of accuracy is crucial for unequivocally verifying the chemical formula of the synthesized compound.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable tools for the analysis of this compound, enabling the separation of isomers and the determination of sample purity.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds like this compound. It is particularly useful for determining the ratio of (E) and (Z) isomers in a mixture. clearsynth.com The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase. In some cases, GC is coupled with mass spectrometry (GC-MS) for enhanced identification of the separated components based on their mass-to-charge ratio. sioc-journal.cn

For instance, in the analysis of related compounds, GC has been used to determine the purity of ethyl (E)-4-hydroxy-2-pentenoate and ethyl (E)-4-chloropent-2-enoate, with reported purities of 94% and 96% respectively. orgsyn.org This demonstrates the capability of GC to provide quantitative information about the composition of a sample.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. advancechemjournal.com It is particularly well-suited for the analysis of this compound and its isomers, offering high resolution and sensitivity. bldpharm.com

In the context of stereoisomer analysis, chiral stationary phases can be employed in HPLC to separate enantiomers, although for the (E)/(Z) diastereomers of this compound, standard reversed-phase or normal-phase chromatography is typically sufficient. rsc.org The retention times of the (E) and (Z) isomers will differ, allowing for their quantification. For example, in the analysis of mthis compound, the (Z) and (E) isomers exhibited distinct retention times of 2.1 and 2.7 minutes, respectively, under specific HPLC conditions. mdpi.com This highlights the utility of HPLC in resolving geometric isomers.

Research has shown the application of HPLC in monitoring reactions and purifying products related to this compound. For instance, the enantiomeric excess of related compounds has been determined using chiral stationary phase HPLC analysis. rsc.org Furthermore, HPLC has been instrumental in the analysis of various substituted but-2-enoate derivatives, demonstrating its broad applicability in this class of compounds. frontiersin.orgacs.org

Table 1: HPLC Retention Times for Phenylbut-2-enoate Analogs

| Compound | Isomer | Retention Time (min) |

|---|---|---|

| Mthis compound | (Z) | 2.1 mdpi.com |

| Mthis compound | (E) | 2.7 mdpi.com |

| Ethyl (E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate | (E) | 17.0 frontiersin.org |

| Ethyl (E)-3-phenylpent-2-enoate | (E) | 24.6 frontiersin.org |

| Ethyl (E)-4-methyl-3-phenylpent-2-enoate | (E) | 30.6 frontiersin.org |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively for monitoring the progress of chemical reactions and for the preliminary purification of compounds. sioc-journal.cndoi.org In the synthesis of this compound and its derivatives, TLC is routinely used to track the consumption of starting materials and the formation of products. nih.govrsc.org

The separation on a TLC plate is based on the differential adsorption of the compounds onto a stationary phase, typically silica (B1680970) gel. rsc.org The separated spots are visualized under UV light or by using staining agents like potassium permanganate. doi.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of conditions (stationary phase and mobile phase).

For (E)-ethyl 3-phenylbut-2-enoate, a typical Rf value is 0.5 when using a solvent system of Hexane/Ethyl Acetate (B1210297) (95:5 v/v). nih.gov This information is crucial for developing purification strategies using column chromatography.

Table 2: TLC Data for Phenylbut-2-enoate Derivatives

| Compound | Rf Value | Solvent System (v/v) |

|---|---|---|

| (E)-Ethyl 3-phenylbut-2-enoate | 0.5 | Hexane/Ethyl Acetate (95:5) nih.gov |

| (E)-3-Phenylbut-2-en-1-ol | 0.375 | Hexane/Ethyl Acetate (6:4) nih.gov |

| (E)-Tert-butyl 4-(3-phenylbut-2-en-1-yl)piperazine-1-carboxylate | 0.41 | Ethyl Acetate/Hexane (7:3) nih.gov |

| (E)-Ethyl 3-(naphthalen-2-yl)but-2-enoate | 0.44 | Hexane/Ethyl Acetate (95:5) nih.gov |

| (Z)-Mthis compound | 0.14 | n-hexane/ethyl acetate (98:2) mdpi.com |

| (E)-Mthis compound | 0.24 | n-hexane/ethyl acetate (98:2) mdpi.com |

X-ray Diffraction Analysis for Solid-State Structural Confirmation

X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While this compound is often an oil at room temperature, its derivatives or related compounds that are crystalline can be analyzed by X-ray crystallography to confirm their molecular structure, including the stereochemistry at the double bond. ucd.ieresearchgate.net

For instance, the solid-state structure of (Z)-ethyl 3-amino-2-cyano-4-phenylbut-2-enoate has been determined using X-ray diffraction, providing unambiguous proof of its (Z) configuration. evitachem.com This technique is invaluable for validating the structures of new compounds and for understanding intermolecular interactions in the solid state.

Reactivity Profiles and Mechanistic Pathways of Ethyl 3 Phenylbut 2 Enoate

Conjugate Addition Reactions (1,4-Additions)

The conjugated system of ethyl 3-phenylbut-2-enoate makes the β-carbon electrophilic and susceptible to attack by nucleophiles. This reaction, known as conjugate or 1,4-addition, is a key feature of its chemical behavior.

Enantioselective conjugate reduction involves the addition of a hydride to the β-carbon of the α,β-unsaturated system, leading to the formation of a chiral center. The control of stereochemistry in this process is of significant interest in organic synthesis, and various chiral catalyst systems have been developed to achieve high enantioselectivity.

Cobalt complexes featuring chiral azabis(oxazoline) ligands have proven effective in catalyzing the enantioselective conjugate reduction of ethyl (E)-3-phenylbut-2-enoate. These catalyst systems utilize a cobalt(II) metal center, which coordinates with the chiral ligand and the substrate to facilitate the stereoselective transfer of a hydride from a reducing agent, such as sodium borohydride (B1222165) (NaBH₄). The azabis(oxazoline) ligand provides a C₂-symmetric chiral environment around the metal center, which is crucial for differentiating between the two prochiral faces of the alkene substrate.

The general structure of these catalytic systems involves the coordination of the cobalt ion to the nitrogen atoms of the two oxazoline (B21484) rings and the central nitrogen atom of the azabis linker. This coordination creates a well-defined chiral pocket that directs the approach of the substrate and the hydride source.

The primary goal of using chiral catalysts in conjugate reduction is to control the stereochemical outcome, producing one enantiomer of the product in excess over the other. The measure of this selectivity is the enantiomeric excess (ee).

For the reduction of ethyl (E)-3-phenylbut-2-enoate using cobalt-azabis(oxazoline) complexes, high levels of enantioselectivity have been achieved. Research has demonstrated that these systems can yield the corresponding saturated ester, ethyl 3-phenylbutanoate, with excellent enantiomeric excess. Specifically, studies involving the recycling of these catalysts in biphasic liquid systems have reported ee values ranging from 90% to 96% over multiple catalytic cycles. This high degree of control is attributed to the rigid and well-defined chiral environment provided by the ligand, which effectively shields one face of the coordinated substrate from hydride attack, thus favoring the formation of a single enantiomer.

| Catalyst System | Reducing Agent | Solvent System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cobalt(II)-Azabis(oxazoline) Complex | NaBH₄ | Biphasic Liquid | 90-96% |

Beyond reduction, the electrophilic β-carbon of this compound is reactive towards a variety of soft nucleophiles in what is known as the Michael reaction. This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.

Common nucleophiles that participate in conjugate addition with α,β-unsaturated esters include:

Organocuprates: Reagents like lithium dialkylcuprates (Gilman reagents) are soft nucleophiles that selectively add to the β-position to form a new carbon-carbon bond.

Enolates: Stabilized enolates, such as those derived from malonic esters or β-keto esters, are classic Michael donors that add to form 1,5-dicarbonyl compounds or related structures.

Amines and Thiols: Soft heteroatom nucleophiles like secondary amines or thiols can also add to the β-carbon, leading to the formation of β-amino esters and β-thio esters, respectively.

The mechanism proceeds via the attack of the nucleophile at the β-carbon, generating an enolate intermediate. This enolate is then protonated, typically during aqueous workup, to yield the final saturated product.

Enantioselective Conjugate Reduction Reactions

Catalytic Transformations Involving this compound

The carbon-carbon double bond in this compound can also participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This compound, as an activated alkene, is a suitable substrate for this transformation. In a typical Heck reaction involving this substrate, an aryl or vinyl halide would be coupled at the β-position of the ester.

The catalytic cycle of the Heck reaction generally involves the following key steps:

Oxidative Addition: A palladium(0) catalyst oxidatively adds to the aryl or vinyl halide (R-X) to form a Pd(II) complex.

Alkene Coordination and Insertion: The alkene (this compound) coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-R bond. This step typically occurs in a syn fashion, with the aryl group adding to the less substituted carbon of the double bond (the β-carbon).

β-Hydride Elimination: A hydrogen atom from the α-carbon is eliminated, and the C-C double bond is reformed, leading to the substituted alkene product. This step requires a syn-coplanar arrangement of the Pd-C and C-H bonds.

Reductive Elimination: The resulting palladium hydride species reductively eliminates HX with the help of a base, regenerating the active Pd(0) catalyst.

Radical Cyclization Mediated by Metal Catalysts

While specific examples of metal-catalyzed radical cyclization involving this compound are not extensively documented, the reactivity of analogous α,β-unsaturated ester systems provides a strong basis for predicting its behavior. Such reactions typically involve the formation of a radical species which then undergoes an intramolecular cyclization. For substrates like this compound, this would likely require tethering a radical precursor at a suitable position.

The general mechanism for such a transformation often involves:

Initiation: A metal catalyst, often a transition metal complex, facilitates the generation of a radical.

Cyclization: The generated radical attacks the electron-deficient double bond of the unsaturated ester in an intramolecular fashion. The regioselectivity of this cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the specific geometry of the transition state.

Termination/Propagation: The cyclized radical intermediate is then quenched or propagates the radical chain.

In related systems, such as α,β-unsaturated selenyl esters, treatment with tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) can lead to cyclized products via presumed α-ketene alkyl radical intermediates. Photoredox catalysis has also emerged as a powerful tool for the radical cyclization of substrates like alkene-substituted β-ketoesters, which share electronic similarities with this compound. cookechem.com These methods facilitate the construction of complex cyclic structures under mild conditions. cookechem.com

Asymmetric Catalysis in Functionalization

The conjugated system of this compound is an excellent scaffold for asymmetric catalysis, enabling the stereocontrolled introduction of new functional groups. Key transformations include conjugate reduction and epoxidation.

Asymmetric Conjugate Reduction: The 1,4-conjugate reduction (or hydrosilylation) of α,β-unsaturated esters is a powerful method for creating chiral centers at the β-position. Chiral phosphine-copper catalysts are highly effective for this transformation. A complex of a copper hydride (CuH) with a nonracemic chiral ligand, such as JOSIPHOS or SEGPHOS, can achieve highly efficient and enantioselective 1,4-reductions using a silane (B1218182) like polymethylhydrosiloxane (B1170920) (PMHS) as the stoichiometric reducing agent. organic-chemistry.org For substrates similar to this compound (e.g., β-substituted ethyl cinnamate (B1238496) derivatives), this methodology can produce the corresponding saturated esters with high yields and enantiomeric excess (ee). organic-chemistry.org

Asymmetric Epoxidation: The double bond can be converted into an epoxide with high enantioselectivity using metal-based catalytic systems. A notable example is the use of a chiral yttrium-biphenyldiol complex for the catalytic asymmetric epoxidation of various α,β-unsaturated esters. organic-chemistry.org This method yields the corresponding α,β-epoxy esters in high yields and with excellent enantioselectivity (up to 99% ee). organic-chemistry.org The reaction proceeds via a conjugate addition of an oxidant, and the chiral ligand environment dictates the facial selectivity of the attack on the double bond. organic-chemistry.org

The table below summarizes representative results for asymmetric catalysis on similar α,β-unsaturated ester substrates.

| Transformation | Catalyst System | Product Type | Typical Yield | Typical Enantioselectivity (ee) |

| Conjugate Reduction | CuH / Chiral Phosphine (B1218219) (e.g., JOSIPHOS) | Saturated Ester | High | >90% |

| Epoxidation | Yttrium / Chiral Biphenyldiol | Epoxy Ester | Up to 97% | Up to 99% |

Oxidation and Reduction Chemistry of this compound

The presence of two reducible functionalities—the carbon-carbon double bond and the ester group—allows for selective transformations based on the choice of reagents and reaction conditions.

Chemoselective Reduction of the Double Bond or Ester Group

Reduction of the Double Bond (Conjugate Reduction): The electron-deficient C=C double bond is susceptible to nucleophilic attack by hydride reagents. Catalytic hydrogenation is a common method for selectively reducing the double bond while leaving the ester group intact. Catalysts such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas (H₂) are typically effective. This process yields Ethyl 3-phenylbutanoate. Transfer hydrogenation methods can also be employed for this selective reduction.

Reduction of the Ester Group: The ester functionality can be reduced to a primary alcohol. This typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). This reagent will generally reduce both the ester and the conjugated double bond. To selectively reduce the ester, the double bond may first need to be protected, or specialized reagents that show preference for the carbonyl group could be employed, although this is challenging in conjugated systems. Complete reduction with LiAlH₄ would yield 4-phenylpentane-1,2-diol after workup.

The chemoselectivity of these reductions is a key consideration in synthetic planning.

| Target Product | Reagent/Catalyst | Functional Group Reduced |

| Ethyl 3-phenylbutanoate | H₂ / Pd/C | C=C Double Bond |

| 3-Phenylbut-2-en-1-ol | Diisobutylaluminium hydride (DIBAL-H) | Ester Carbonyl |

| 4-Phenylpentan-1-ol | LiAlH₄ (under specific conditions) | Both C=C and C=O |

Oxidative Transformations of the Alkene Moiety

The alkene moiety in this compound, while electron-deficient due to conjugation with the ester, can undergo several oxidative transformations.

Epoxidation: The double bond can be oxidized to form an epoxide, yielding ethyl 2-methyl-3-phenyloxirane-2-carboxylate. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation. sciforum.net However, the reaction rate is generally slower for electron-deficient alkenes compared to electron-rich ones. sciforum.netresearchgate.net As mentioned previously, catalytic asymmetric versions of this reaction can provide enantiomerically enriched epoxides. organic-chemistry.org

Dihydroxylation: The alkene can be converted to a diol through dihydroxylation. Reagents like osmium tetroxide (OsO₄) followed by a suitable workup (e.g., with NaHSO₃) can produce the corresponding vicinal diol, ethyl 2,3-dihydroxy-3-phenylbutanoate. Asymmetric dihydroxylation, using catalysts derived from osmium and chiral ligands (e.g., Sharpless asymmetric dihydroxylation), can be used to synthesize chiral diols.

Oxidative Cleavage: The double bond can be cleaved through ozonolysis (O₃) followed by a reductive or oxidative workup. An oxidative workup (e.g., with H₂O₂) would cleave the double bond to yield acetophenone (B1666503) and an ester of oxalic acid. A reductive workup (e.g., with dimethyl sulfide) would yield a keto-ester.

Rearrangement Reactions and Sigmatropic Shifts

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a π-system. sciforum.net While this compound in its ground state is not structured for common sigmatropic shifts like the Cope or Claisen rearrangements, its derivatives can be.

For instance, reduction of the ester to the corresponding allylic alcohol, 3-phenylbut-2-en-1-ol, followed by vinylation would create an allyl vinyl ether, a substrate for the organic-chemistry.orgorganic-chemistry.org-sigmatropic Claisen rearrangement. Upon heating, this substrate would rearrange to form a γ,δ-unsaturated aldehyde or ketone.

Although direct sigmatropic shifts of this compound are not prominent, recent advances have shown that transition metals can catalyze novel sigmatropic rearrangements. For example, Mn(I) catalysts have been used to promote the rearrangement of β,γ-unsaturated alcohols via C-C bond activation, demonstrating that metal catalysis can open pathways to rearrangements that are not thermally accessible. organic-chemistry.orgacs.org This suggests the potential for developing novel metal-catalyzed rearrangements using substrates derived from this compound.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing conditions and controlling selectivity.

Mechanism of Asymmetric Conjugate Reduction: In the copper-hydride catalyzed 1,4-reduction, the active catalyst is a CuH species complexed with a chiral phosphine ligand. The mechanism involves the coordination of the α,β-unsaturated ester to the chiral copper complex. The hydride is then transferred to the β-position of the double bond in a conjugate addition fashion. This step proceeds through a transition state where the stereochemistry is dictated by the chiral ligand, which effectively shields one face of the substrate. The resulting copper enolate is then protonated or silylated to give the final product and regenerate the catalyst.

Mechanism of Asymmetric Epoxidation: In the yttrium-catalyzed epoxidation, the chiral biphenyldiol ligand forms a complex with the yttrium metal center. organic-chemistry.org The α,β-unsaturated ester and the oxidant (often a peroxide) coordinate to this chiral complex. The geometry of the complex orients the reactants in a way that the peroxide is delivered to one specific face of the double bond, leading to the formation of one enantiomer of the epoxide in excess. organic-chemistry.org The precise nature of the transition state and the role of the metal are areas of ongoing study to further refine catalyst design.

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states provides a foundational understanding of the reaction pathways of this compound. While direct experimental observation of these transient species is often challenging, computational studies and mechanistic investigations of related reactions offer significant insights.

In reactions such as the Michael addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system, the initial step involves the formation of an enolate intermediate. This intermediate is stabilized by resonance, with the negative charge delocalized over the α-carbon and the oxygen atom of the carbonyl group. The geometry of this enolate and the subsequent protonation step are critical in determining the stereochemical outcome of the reaction.

Computational studies on the reaction of similar α,β-unsaturated esters, such as ethyl (Z)-3-phenyl-2-nitroprop-2-enoate with 2-methoxyfuran, have suggested the formation of zwitterionic intermediates. These intermediates arise from the nucleophilic attack on the β-carbon, leading to a species with both a positive and a negative charge within the same molecule. The stability and subsequent rearrangement of these zwitterionic intermediates dictate the final product distribution. While this study was not on this compound itself, the electronic similarities suggest that zwitterionic intermediates could also play a role in its reactions with certain nucleophiles.

Furthermore, in condensation reactions like the Knoevenagel or Reformatsky reactions, where this compound could be a product, the mechanism involves the formation of key intermediates. In the Reformatsky reaction, an organozinc reagent, often referred to as a Reformatsky enolate, is a crucial intermediate. iitk.ac.inbyjus.comlibretexts.org This species is formed by the reaction of an α-halo ester with zinc metal. iitk.ac.inbyjus.comlibretexts.org The subsequent reaction with a carbonyl compound proceeds through a cyclic, six-membered chair-like transition state, which ultimately leads to the formation of a β-hydroxy ester. libretexts.orgwikipedia.org

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base. wikipedia.orgthermofisher.com The mechanism proceeds through the formation of an enolate intermediate from the active methylene compound, which then attacks the carbonyl carbon. organic-chemistry.orgresearchgate.net A subsequent dehydration step yields the α,β-unsaturated product. wikipedia.orgresearchgate.net The transition state for the initial nucleophilic attack and the subsequent elimination are key to understanding the reaction's stereoselectivity and rate.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for quantifying the reactivity of this compound and for determining the factors that influence the reaction rate. While specific kinetic data for many reactions of this compound are not extensively reported, valuable insights can be gained from studies on the hydrolysis of structurally related cinnamic esters.

The hydrolysis of esters, a fundamental reaction, can be either acid or base-catalyzed. The rate of this reaction is influenced by factors such as the concentration of the reactants, temperature, and the nature of the solvent. For instance, kinetic studies on the base-catalyzed hydrolysis of ethyl cinnamate in a water-methanol mixture have shown that the specific rate constant decreases with the addition of the organic co-solvent and with increasing temperature. researchgate.net This behavior is attributed to changes in the solvation of the initial and transition states. researchgate.net

The rate law for a reaction provides a mathematical expression that relates the reaction rate to the concentration of the reactants. For the hydrolysis of many esters, the reaction often follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion concentration in base-catalyzed reactions. The rate constant (k) is a key parameter derived from these studies and is temperature-dependent, often following the Arrhenius equation.

Kinetic investigations into the Michael addition reaction involving α,β-unsaturated carbonyl compounds have also been conducted. researchgate.net The rate of this reaction depends on the nucleophilicity of the Michael donor, the electrophilicity of the Michael acceptor (in this case, this compound), and the nature of the catalyst. researchgate.net The determination of the rate law and the rate constant for the Michael addition to this compound would provide quantitative measures of its reactivity towards various nucleophiles.

Below is a hypothetical data table illustrating the kind of data that would be obtained from a kinetic study of the base-catalyzed hydrolysis of this compound.

| Experiment | [this compound] (mol/L) | [NaOH] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.05 | 0.05 | 1.25 x 10⁻⁵ |

| 2 | 0.10 | 0.05 | 2.50 x 10⁻⁵ |

| 3 | 0.05 | 0.10 | 2.50 x 10⁻⁵ |

Rate = k[this compound][NaOH]

The rate constant, k, could then be calculated from the experimental data.

Further kinetic studies, including the determination of activation parameters such as the activation energy (Ea) and the pre-exponential factor (A) from the Arrhenius equation, would provide a more complete picture of the reactivity of this compound.

Computational and Theoretical Investigations of Ethyl 3 Phenylbut 2 Enoate

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the molecular and electronic properties of a compound like Ethyl 3-phenylbut-2-enoate. These calculations are typically performed using software packages such as Gaussian, employing methods like Density Functional Theory (DFT). Such computational studies provide insights that are complementary to experimental data.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which contains rotatable single bonds, multiple conformations may exist. Conformational analysis is performed to identify the different possible spatial arrangements of the atoms (conformers) and to determine their relative stabilities.

The process involves systematically rotating the dihedral angles of the flexible bonds and performing a geometry optimization for each starting conformation. The energies of the resulting stable conformers are then compared to identify the global minimum energy structure, which represents the most populated conformation of the molecule at equilibrium. Frequency calculations are subsequently carried out to confirm that the optimized structures correspond to true energy minima (i.e., they have no imaginary frequencies).

Due to the lack of specific published data on the conformational analysis of this compound, a data table of its conformer energies cannot be provided.

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons. It represents the ability of the molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: The innermost orbital without electrons. It represents the ability of the molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive.

These properties are calculated for the optimized geometry of the molecule. While specific values for this compound are not available in the reviewed literature, the table below illustrates the kind of data that would be generated from such a study and its significance.

| Property | Description | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity. |

A Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule.

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, these would likely be located around the oxygen atoms of the ester group.

Positive Potential Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. These would be expected around the hydrogen atoms.

Neutral Regions (Green): These areas have a relatively neutral charge.

The MEP surface provides a qualitative prediction of where the molecule is most likely to interact with other chemical species.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and energy barriers that govern the reaction's feasibility and rate.

For a chemical reaction involving this compound, computational methods can be used to locate the transition state (TS), which is the highest energy point along the reaction pathway. The structure of the TS provides valuable information about the geometry of the reacting species at the point of maximum energy.

The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. Frequency calculations are performed on the transition state structure to confirm that it is a true saddle point on the potential energy surface, characterized by having exactly one imaginary frequency.

Once a transition state has been identified and verified, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. The IRC path is the minimum energy path connecting the transition state to the reactants and products. By tracing this path, chemists can confirm that the located transition state indeed connects the desired reactants and products of a specific reaction step. This analysis provides a detailed picture of the geometric changes that occur as the reaction progresses from reactants, through the transition state, to the products. Methodologies such as the Hessian-based predictor-corrector (HPC) algorithm are employed for tracing these reaction paths.

Stereochemical Predictions and Stereoselectivity Origin Studies

Computational chemistry serves as a powerful tool for predicting the stereochemical outcomes of reactions involving prochiral molecules like this compound and for elucidating the origins of observed stereoselectivity. Such studies are pivotal in designing synthetic routes that favor the formation of a desired stereoisomer. Methodologies like Density Functional Theory (DFT) are frequently employed to model the transition states of reactions, as the energy differences between diastereomeric transition states dictate the stereochemical course of a reaction.

In the context of reactions such as conjugate additions (e.g., Michael additions) to this compound, computational models can predict whether the reaction will favor the formation of (R,R), (S,S), (R,S), or (S,R) diastereomers. These predictions are achieved by calculating the Gibbs free energy of activation for all possible stereoisomeric transition states. The stereoisomer formed via the lowest energy transition state is predicted to be the major product.

The origin of stereoselectivity is often traced to subtle non-covalent interactions within the transition state structure. These can include steric hindrance, which disfavors crowded transition states, and electronic effects, such as stabilizing hydrogen bonds or π-π stacking interactions between the substrate, reagent, and any catalyst that may be present. For instance, in a catalyzed reaction, the chiral environment provided by the catalyst can lead to significant energy differences between the approaches of the nucleophile to the two prochiral faces of the this compound molecule.

A hypothetical DFT study on the Michael addition of a nucleophile to this compound, catalyzed by a chiral amine, might yield the data presented in the interactive table below. Such data would be instrumental in understanding the preference for one stereoisomer over others.

Table 1: Hypothetical DFT-Calculated Activation Energies for the Michael Addition to this compound

| Transition State | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Major/Minor Product |

|---|---|---|---|

| TS-(R,R) | 0.0 | 0.0 | Major |

| TS-(S,S) | 0.2 | 0.3 | Minor |

| TS-(R,S) | 2.5 | 2.8 | Minor |

Note: The data in this table is hypothetical and for illustrative purposes only.

Solvation Effects and Environmental Influence on Reactivity

The surrounding solvent environment can significantly influence the reactivity and stability of molecules like this compound. Computational solvation models are employed to account for these effects and provide a more accurate theoretical description of chemical processes in solution. These models can be broadly categorized into two types: implicit (continuum) and explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.netyoutube.com This approach is computationally efficient and is well-suited for calculating the bulk electrostatic effects of the solvent on the solute. For this compound, these models can be used to predict how the stability of its E and Z isomers might change with solvent polarity. For instance, a more polar solvent might preferentially stabilize the isomer with a larger dipole moment.

Explicit solvation models offer a more detailed picture by including a finite number of individual solvent molecules around the solute. This approach allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in protic solvents. While computationally more demanding, explicit models can provide deeper insights into the reaction mechanisms where the solvent actively participates, for example, by acting as a proton shuttle.

The following interactive table presents hypothetical data from a computational study on the effect of different solvents on the relative stability of the E and Z isomers of this compound, calculated using an implicit solvation model.

Table 2: Hypothetical Solvent Effects on the Relative Gibbs Free Energy of this compound Isomers

| Solvent | Dielectric Constant | Relative Gibbs Free Energy of Z-isomer (kcal/mol) |

|---|---|---|

| Gas Phase | 1.0 | 2.5 |

| Toluene | 2.4 | 2.2 |

| Tetrahydrofuran (B95107) (THF) | 7.5 | 1.8 |

| Acetonitrile (B52724) | 37.5 | 1.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Applications of Ethyl 3 Phenylbut 2 Enoate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Scaffolds

The carbon framework of ethyl 3-phenylbut-2-enoate serves as a foundational element for building more intricate molecular structures. It is employed as an intermediate in multi-step syntheses to introduce the 3-phenylbut-2-enoate moiety into larger molecules. For instance, its derivatives are recognized as potential precursors in the synthesis of phenylacetone (P2P), which is a key starting material for various more complex compounds researchgate.netnih.gov. The α,β-unsaturated system allows for additions and cyclizations, making it a key component in assembling complex carbocyclic and heterocyclic frameworks.

Role in the Elaboration of Chiral Molecules

This compound and its derivatives are valuable substrates in asymmetric synthesis for the creation of chiral molecules. Stereoselective reactions targeting the double bond or the ester group can lead to the formation of enantiomerically enriched products. Chemo-enzymatic methods, for example, have been developed for synthesizing chiral epoxides, which are highly valuable precursors in many chemical syntheses mdpi.com. Although not directly starting from this compound, the strategies applied to similar unsaturated esters, such as lipase-mediated oxidations, highlight a pathway for creating chiral synthons from this class of compounds mdpi.com. The base-catalyzed addition of alcohols to related butenoate systems can also proceed with high stereoselectivity, demonstrating another avenue for introducing chirality rsc.org.

Synthesis of Heterocyclic Compounds from this compound

The reactivity of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds through cyclization reactions.

Substituted 2,3-dihydrofurans can be synthesized from α,β-unsaturated esters like this compound. One established method involves the reaction with carbonyl ylides, which undergo a 1,5-electrocyclization to form the dihydrofuran ring with high yields researchgate.net. Another powerful approach is the tandem Knoevenagel-Michael cyclization, where α,β-unsaturated compounds react with active methylene (B1212753) compounds in the presence of an organocatalyst to yield functionalized 2,3-dihydrofurans nih.gov.

Table 1: Synthesis of 2,3-Dihydrofurans

| Reactants | Catalyst/Reagents | Product Type | Reference |

| β-alkoxy/phenoxy enones, Dimethyl diazomalonate | Cu(acac)₂ | 2,3-Dihydrofuran derivatives | researchgate.net |

| α-tosyloxy ketone, 5,5-dimethyl-1,3-cyclohexanedione, Aldehydes | Phthalazine | 2,3-Dihydrofuran derivatives | nih.gov |

This compound and its analogues are key precursors for synthesizing 2-pyridone heterocycles. These reactions often involve a multi-component approach where the butenoate skeleton provides several carbon atoms for the final ring system. For example, 3-cyano-2-pyridone derivatives are synthesized by reacting N-alkylated-2-cyanoacetamide derivatives with β-dicarbonyl compounds like acetylacetone in the presence of a base sciforum.net. The α,β-unsaturated ester can react with a nitrogen source and another carbonyl compound in a cyclocondensation reaction to afford the pyridone core.

Table 2: Synthesis of 3-Cyano-2-pyridones

| Reactants | Reagents/Conditions | Product Type | Reference |

| N-alkylated-2-cyanoacetamide, Acetylacetone | KOH, Ethanol (B145695), Reflux | 3-Cyano-2-pyridone derivatives | sciforum.net |

Beyond common heterocycles, this compound can be used in cyclization reactions to generate novel and densely substituted ring systems. For instance, related (E)-ethyl 3-aryl-2-cyanoacrylates undergo cyclization with ethyl glycinate hydrochloride to produce highly substituted furancarboxylate derivatives researchgate.net. These reactions demonstrate the versatility of the acrylate (B77674) backbone in forming complex five-membered rings through carefully chosen reaction partners and conditions.

Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies

The core structure of this compound is a useful template for creating libraries of analogues for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule—such as the phenyl ring, the ester group, or the double bond—researchers can explore how these changes affect chemical or biological properties. Synthetic routes for derivatization include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., chloro, fluoro, methyl) onto the phenyl ring can be achieved by starting with the appropriately substituted acetophenone (B1666503) in the synthesis of the butenoate precursor ut.ac.ir.

Modification of the Ester Group: The ethyl ester can be transesterified or hydrolyzed and re-esterified to generate a series of different ester analogues.

Reactions at the Double Bond: The C=C double bond can be subjected to various reactions such as halogenation, as seen in the synthesis of ethyl 4-bromo-3-methylbut-2-enoate from ethyl 3,3-dimethylacrylate, to introduce new functional groups researchgate.net.

Condensation Reactions: The activated methylene group in the parent β-keto ester (ethyl 3-oxo-2-phenylbutyrate) can be used in condensation reactions to build more complex structures, such as those used in the synthesis of 4-hydroxytamoxifen analogues mdpi.com.

These synthetic strategies allow for the systematic generation of diverse analogues, providing valuable data for understanding structure-activity relationships.

Intermediate in Multi-Step Organic Synthesis Campaigns

This compound serves as a versatile and crucial intermediate in various multi-step organic synthesis campaigns. Its unique chemical structure, featuring an α,β-unsaturated ester with a phenyl group, allows for a range of chemical transformations, making it a valuable building block for the construction of more complex molecules, including active pharmaceutical ingredients (APIs). The strategic placement of functional groups in this compound enables chemists to introduce molecular complexity through a series of sequential reactions.

A notable application of this compound as an intermediate is in the synthesis of 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs). A prominent example of such a target molecule is Felbinac, or 4-biphenylacetic acid. The synthesis of Felbinac and its derivatives showcases the utility of this compound in a multi-step sequence that typically involves its initial formation followed by a cross-coupling reaction to construct the characteristic biphenyl core of the target molecule.

Formation of this compound: The synthesis of the intermediate itself is a critical first step. A common and effective method for this is the Reformatsky reaction. This reaction involves the treatment of a ketone, in this case, acetophenone, with an α-haloester, such as ethyl bromoacetate, in the presence of zinc metal. The reaction proceeds through the formation of an organozinc intermediate, which adds to the ketone. The resulting β-hydroxy ester is then dehydrated to yield the desired α,β-unsaturated ester, this compound.

Construction of the Biphenyl Moiety via Cross-Coupling: With this compound in hand, the next pivotal step is the formation of the biphenyl structure. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. In a representative example, this compound can be coupled with a suitable boronic acid derivative, for instance, (4-bromophenyl)boronic acid, in the presence of a palladium catalyst and a base. This reaction forges a new carbon-carbon bond between the phenyl group of the butenoate and the boronic acid, yielding an ethyl 3-(biphenyl-4-yl)but-2-enoate.

Final Transformations to the Target Molecule: The final steps of the synthesis involve the conversion of the biphenyl-containing intermediate to the final NSAID. This typically requires the reduction of the double bond in the butenoate chain to a single bond, which can be achieved through catalytic hydrogenation. Following the reduction, the ester group is hydrolyzed to the corresponding carboxylic acid to yield the final product, 4-biphenylacetic acid (Felbinac).

The following table provides an overview of a representative multi-step synthesis of a 4-biphenylacetic acid derivative where this compound is a key intermediate.

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Reformatsky Reaction & Dehydration | Acetophenone, Ethyl bromoacetate | 1. Zn, Benzene, Reflux2. H₂SO₄, Heat | This compound |

| 2 | Suzuki-Miyaura Coupling | This compound, (4-Bromophenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/Water, Reflux | Ethyl 3-(biphenyl-4-yl)but-2-enoate |

| 3 | Catalytic Hydrogenation | Ethyl 3-(biphenyl-4-yl)but-2-enoate | H₂, Pd/C, Ethanol | Ethyl 3-(biphenyl-4-yl)butanoate |

| 4 | Hydrolysis | Ethyl 3-(biphenyl-4-yl)butanoate | 1. NaOH, Ethanol/Water, Reflux2. H₃O⁺ | 3-(Biphenyl-4-yl)butanoic acid |

This synthetic sequence highlights the strategic importance of this compound as a readily accessible intermediate that facilitates the assembly of the core structure of a significant class of pharmaceuticals. The versatility of this building block allows for the introduction of various substituents on the phenyl ring, enabling the synthesis of a diverse library of 2-arylpropionic acid derivatives for further investigation.

Future Directions and Emerging Research Avenues for Ethyl 3 Phenylbut 2 Enoate

Development of More Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies, with a focus on reducing environmental impact and improving efficiency. Future research for Ethyl 3-phenylbut-2-enoate is centered on developing more sustainable synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources.

One of the most promising green approaches is the use of biocatalysis. Enzymes, particularly lipases, have demonstrated significant potential in catalyzing esterification and transesterification reactions under mild conditions. nih.govugal.ro Research into the enzymatic production of various cinnamate (B1238496) esters, which are structurally similar to this compound, has shown high conversion rates and yields. nih.govmdpi.com Immobilized lipases are of particular interest as they offer high operational stability, easy recovery, and high reusability, making the process more economically viable and environmentally friendly. ugal.romdpi.com Future work will likely focus on identifying or engineering specific enzymes that are highly efficient for the synthesis of this compound from bio-based precursors.

Additionally, the exploration of renewable feedstocks is a critical aspect of sustainable synthesis. Lignocellulosic biomass, rich in compounds like vanillin (B372448) and other phenylpropanoids, presents a valuable source of aromatic starting materials. researchgate.net Developing catalytic pathways to convert these bio-derived molecules into precursors for this compound could significantly reduce the reliance on petrochemical feedstocks. researchgate.net Another green strategy involves the use of solid acid or base catalysts, such as zeolites, which can replace hazardous liquid catalysts, simplifying product purification and minimizing corrosive waste streams. acs.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for α,β-Unsaturated Esters

| Feature | Conventional Methods (e.g., Wittig, Horner-Wadsworth-Emmons) | Emerging Green Methods |

|---|---|---|

| Catalysts | Often require stoichiometric strong bases (e.g., NaH, BuLi) | Biocatalysts (e.g., immobilized lipases), solid acids/bases (e.g., zeolites) |

| Solvents | Often rely on volatile organic compounds (VOCs) | Solvent-free systems, deep eutectic solvents, bio-based solvents |

| Byproducts | Generation of stoichiometric byproducts (e.g., triphenylphosphine (B44618) oxide) | Minimal byproducts (e.g., water in esterification) |

| Reaction Conditions | Can require harsh temperatures and anhydrous conditions | Mild temperatures and pressures, often in aqueous or solvent-free media |

| Feedstocks | Typically petroleum-derived | Renewable resources (e.g., biomass-derived aldehydes and alcohols) |

Exploration of Novel Catalytic Systems for Enhanced Chemoselectivity and Enantioselectivity

Achieving precise control over the chemical structure, particularly the stereochemistry of the final product, is a major goal in modern organic synthesis. For this compound, which can exist as (E) and (Z) isomers, developing catalytic systems that favor the formation of a single isomer is highly desirable.